molecular formula C11H11ClN2O4 B14395926 Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- CAS No. 86801-13-0

Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-

Cat. No.: B14395926
CAS No.: 86801-13-0
M. Wt: 270.67 g/mol
InChI Key: MLTHCXNSNQIJBJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a hydrazino group and a chloro-ethoxy-oxoethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method is the oxidation of 2-chlorotoluene using potassium permanganate . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Another approach involves the hydrolysis of α,α,α-trichloro-2-toluene .

Industrial Production Methods

On an industrial scale, the production of benzoic acid derivatives often involves catalytic oxidation processes. For example, toluene can be catalytically oxidized with air in the presence of vanadium pentoxide (V2O5) or manganese and cobalt acetates to produce benzoic acid . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes, affecting their activity. The pathways involved include the inhibition of certain metabolic processes and the modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]- is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

86801-13-0

Molecular Formula

C11H11ClN2O4

Molecular Weight

270.67 g/mol

IUPAC Name

2-[2-(1-chloro-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C11H11ClN2O4/c1-2-18-11(17)9(12)14-13-8-6-4-3-5-7(8)10(15)16/h3-6,13H,2H2,1H3,(H,15,16)

InChI Key

MLTHCXNSNQIJBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C(=O)O)Cl

Origin of Product

United States

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